2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Description
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activities against certain proteins . For instance, some derivatives have shown inhibitory activities against TLR4 proteins
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through binding, leading to inhibitory effects . The binding energies of these interactions have been observed to be appreciable, suggesting a strong interaction between the compound and its target .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities
Pharmacokinetics
In silico pharmacokinetic profiles have been predicted for similar compounds . These compounds were found to adhere to Lipinski’s rule of five with slight deviation in molecular weight , suggesting good bioavailability
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial and hemolytic activity
Properties
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-6-2-3-7-17(16)22-11-13-23(14-12-22)19(25)9-10-24-20(26)15-5-1-4-8-18(15)29(24,27)28/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSZPFDMWBFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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